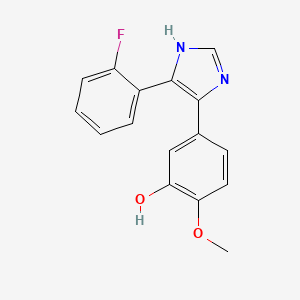
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methoxyphenol Moiety: The methoxyphenol group can be attached through an etherification reaction using a suitable phenol derivative and a methoxy group donor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the methoxyphenol moiety can contribute to its overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Fluorophenyl)-1H-imidazole: Lacks the methoxyphenol group, which may affect its biological activity.
2-Methoxyphenol: Lacks the imidazole and fluorophenyl groups, resulting in different chemical properties.
4-(2-Fluorophenyl)-1H-imidazole: Similar structure but different substitution pattern, leading to variations in activity.
Uniqueness
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol is unique due to the combination of its fluorophenyl, imidazole, and methoxyphenol groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H13FN2O2 |
|---|---|
Molekulargewicht |
284.28 g/mol |
IUPAC-Name |
5-[5-(2-fluorophenyl)-1H-imidazol-4-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H13FN2O2/c1-21-14-7-6-10(8-13(14)20)15-16(19-9-18-15)11-4-2-3-5-12(11)17/h2-9,20H,1H3,(H,18,19) |
InChI-Schlüssel |
HJEMDIMQLYOISK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(NC=N2)C3=CC=CC=C3F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


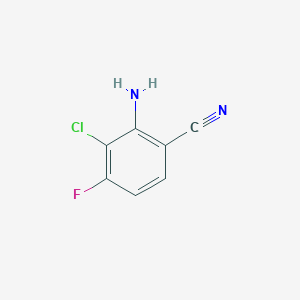
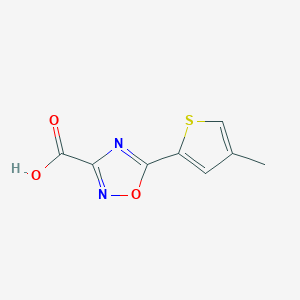
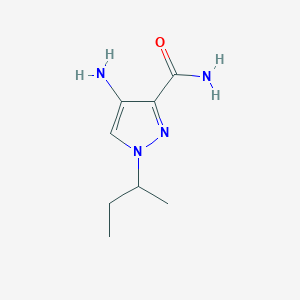
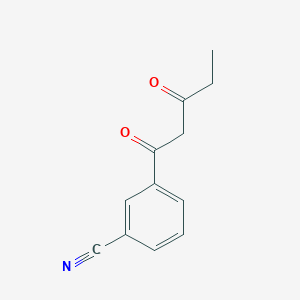
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
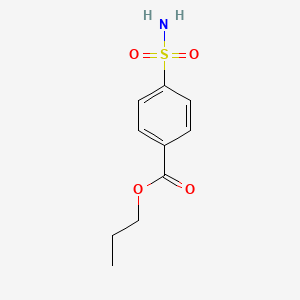

![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
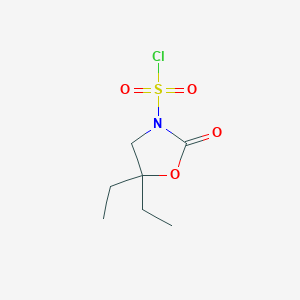
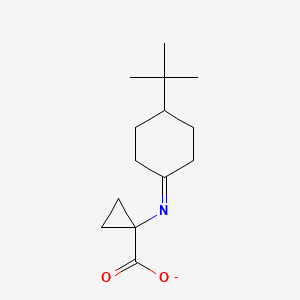
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)


